penasulfate A

描述

属性

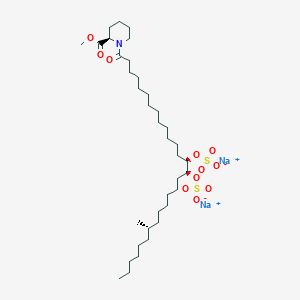

分子式 |

C36H67NNa2O11S2 |

|---|---|

分子量 |

800 g/mol |

IUPAC 名称 |

disodium;[(7S,14S,15R)-28-[(2R)-2-methoxycarbonylpiperidin-1-yl]-7-methyl-28-oxo-15-sulfonatooxyoctacosan-14-yl] sulfate |

InChI |

InChI=1S/C36H69NO11S2.2Na/c1-4-5-6-17-24-31(2)25-18-15-16-20-28-34(48-50(43,44)45)33(47-49(40,41)42)27-19-13-11-9-7-8-10-12-14-21-29-35(38)37-30-23-22-26-32(37)36(39)46-3;;/h31-34H,4-30H2,1-3H3,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2/t31-,32+,33+,34-;;/m0../s1 |

InChI 键 |

QPVFOIJNEXKJPS-SNMIWVLTSA-L |

手性 SMILES |

CCCCCC[C@H](C)CCCCCC[C@@H]([C@@H](CCCCCCCCCCCCC(=O)N1CCCC[C@@H]1C(=O)OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |

规范 SMILES |

CCCCCCC(C)CCCCCCC(C(CCCCCCCCCCCCC(=O)N1CCCCC1C(=O)OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |

同义词 |

penasulfate A |

产品来源 |

United States |

Structural Features and Elucidation Methodologies of Penasulfate a

Approaches to Structural Determination

The structural elucidation of penasulfate A relied on two primary methodologies:

To confirm the identity and stereochemistry of its constituent parts, this compound was subjected to chemical degradation. nih.gov This involved breaking the molecule down into its fundamental building blocks, which could then be individually identified and analyzed. This approach was vital for confirming the nature of the fatty acid and the pipecolic acid components. nih.gov

Core Structural Architecture

This compound is characterized by a complex and unique architecture, comprising three key moieties: a D-pipecolic acid derivative, a disulfate functionality, and an acylated sulfated fatty acid. nih.gov

A core component of this compound is a derivative of D-pipecolic acid. nih.gov Pipecolic acid is a non-proteinogenic amino acid, a cyclic secondary amino acid that is a higher homolog of proline. nih.gov In the case of this compound, it was identified as a scalemic mixture of methyl pipecolates. nih.gov

The D-pipecolic acid derivative in this compound is acylated with a novel sulfated fatty acid. nih.gov This fatty acid component is a long hydrocarbon chain that is further functionalized with sulfate (B86663) groups, creating a complex and highly modified lipid tail. nih.gov The precise structure of this novel fatty acid was determined through the aforementioned spectral and chemical methods. nih.gov

Table 1: Key Structural Moieties of this compound

| Moiety | Description |

|---|---|

| D-Pipecolic Acid Derivative | A scalemic mixture of methyl pipecolates, forming the core amino acid component. |

| Disulfate Functionality | Sulfate groups attached to the fatty acid chain. |

Stereochemical Aspects of this compound

The stereochemistry of this compound is a critical aspect of its molecular architecture, influencing its biological activity. The molecule is characterized by the presence of multiple chiral centers, leading to a complex stereochemical profile. Investigations into its structure have revealed that it exists not as a single, pure enantiomer but as a scalemic mixture.

Consideration of Scalemic Mixture Characteristics

This compound has been identified as a scalemic mixture. nih.gov This means that it is a mixture of stereoisomers where the enantiomers are not present in equal proportions. Specifically, it is composed of methyl pipecolates acylated with a novel sulfated fatty acid. nih.gov The presence of a scalemic mixture suggests that the biosynthetic pathway of this compound may not be completely stereospecific, or that racemization may occur at certain chiral centers after its formation. The exact enantiomeric excess (e.e.) of the mixture as found in its natural source, the marine sponge Penares sp., is a key characteristic of its natural products profile.

Chiral Centers and Configuration Assignments

The complex structure of this compound contains several chiral centers within both the sulfated fatty acid and the methyl pipecolate moieties. The precise determination of the absolute configuration (R or S) for each of these stereocenters is essential for a complete understanding of its three-dimensional structure and for its unambiguous chemical synthesis.

Synthetic Methodologies for Penasulfate a and Its Analogues

Early Total Synthesis Strategies

Early approaches to the total synthesis of penasulfate A focused on assembling the key structural fragments through a series of carefully orchestrated reactions. These strategies often employed convergent routes to enhance efficiency and allow for the synthesis of analogues. acs.orgnih.govcancer.gov

Olefin metathesis is a powerful synthetic tool that allows for the redistribution of carbon-carbon double bonds. nobelprize.orgorganic-chemistry.orgrsc.org In the synthesis of this compound, E-selective olefin cross-metathesis has been a key reaction for constructing the carbon backbone of the fatty acid chain with the desired stereochemistry. acs.orgnih.govcancer.govresearchgate.net This reaction involves the catalytic coupling of two different alkenes, leading to the formation of a new alkene. nobelprize.orgorganic-chemistry.org The use of specific catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, is crucial for achieving high E-selectivity in the newly formed double bond. acs.org For instance, one synthesis route utilized olefin cross-metathesis between a carboxylic acid derivative and a known compound to form a key intermediate exclusively in the E form. acs.orgresearchgate.net

Cross-coupling reactions, catalyzed by transition metals like palladium, are fundamental in organic synthesis for forming carbon-carbon bonds. wikipedia.orgmt.comlibretexts.org The Suzuki cross-coupling reaction, which involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, has been employed in the synthesis of this compound. acs.orgnih.govcancer.govresearchgate.netwikipedia.orgmt.comlibretexts.orgscirp.org This reaction is particularly useful for joining distinct molecular fragments. mt.com In one synthetic route, a Suzuki cross-coupling between a vinyl iodide and a pinacol (B44631) alkenyl boronate was a crucial step in assembling the fatty acid chain. acs.orgresearchgate.net The reaction conditions, including the choice of catalyst (e.g., Pd(PPh₃)₄) and base, were optimized to achieve efficient coupling and good yields. acs.org

Copper-catalyzed coupling reactions represent another class of powerful transformations used in organic synthesis for forming carbon-heteroatom or carbon-carbon bonds. nih.govrsc.orgrsc.orgliv.ac.uk In the context of this compound synthesis, copper(I)-catalyzed coupling reactions have been utilized. acs.orgnih.govcancer.govresearchgate.net While the specific copper-catalyzed steps in this compound synthesis are not detailed in the provided snippets beyond their mention as key steps, such reactions are known for their utility in forming bonds that are challenging to create using other methods. nih.govrsc.orgrsc.orgliv.ac.uk

Chiral pool synthesis involves using naturally occurring chiral compounds as starting materials to introduce the required stereochemistry into the target molecule. rsc.orguh.edu L-Arabinose, a naturally available sugar, has been utilized as a chiral pool source in the synthesis of this compound. acs.orgnih.govcancer.govresearchgate.netresearchgate.net The stereocenters present in L-arabinose can be carried through the synthetic sequence to establish the correct absolute configuration in the final product. acs.orgresearchgate.net Specifically, L-arabinose has been used to establish the stereochemistry of adjacent hydroxy groups in the fatty acid portion of this compound. acs.org

Optimized Synthetic Approaches for Enhanced Efficiency

Detailed research findings from an optimized synthesis route are presented below, highlighting the improved efficiency:

| Synthetic Route | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Reactions Utilized |

| Previous Route | 14 | 8.6 | E-selective olefin cross-metathesis, Suzuki cross-coupling, Copper(I)-catalyzed coupling acs.orgnih.govcancer.govresearchgate.net |

| Optimized Route | 10 | 13.2 | Olefin cross-metathesis, TEMPO-catalyzed oxidation, Mitsunobu reaction, Copper(I)-salt catalyzed coupling, Julia olefination jlu.edu.cnjlu.edu.cn |

Improved Linear Step Count and Overall Yield

Table 1: Comparison of this compound Synthetic Routes

| Synthetic Route | Longest Linear Steps | Overall Yield |

| Previous Route | 14 | 8.6% |

| Optimized Route | 10 | 13.2% |

Oxidation Reactions (e.g., TEMPO-catalyzed oxidation)

Oxidation reactions play a vital role in the synthesis of this compound, enabling the conversion of alcohol functionalities to carbonyl groups at specific positions within the molecule. TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) catalyzed oxidation is a prominent method employed for the selective oxidation of primary and secondary alcohols to aldehydes and ketones under mild conditions. mychemblog.comharvard.eduorganic-chemistry.org This type of oxidation has been leveraged as a key step in the total synthesis of this compound. jlu.edu.cnjlu.edu.cn TEMPO-catalyzed oxidation typically involves a catalytic amount of TEMPO in the presence of a stoichiometric oxidant, such as aqueous NaOCl, often buffered to maintain a specific pH. mychemblog.comharvard.edu

Functional Group Transformations (e.g., Mitsunobu reaction)

Functional group transformations are essential for interconverting different chemical functionalities and assembling the complex structure of this compound. The Mitsunobu reaction is a powerful tool widely utilized in organic synthesis for the stereoselective conversion of alcohols to various functional groups, such as esters, through a dehydrative coupling with a pronucleophile. sigmaaldrich.comchemistryviews.orgmdpi.com This reaction proceeds under mild conditions and typically involves a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). sigmaaldrich.comchemistryviews.orgmdpi.com The Mitsunobu reaction has been incorporated as a key step in the synthetic route towards this compound, facilitating crucial bond formations and stereochemical inversions. jlu.edu.cnjlu.edu.cnresearchgate.net

Olefination Reactions (e.g., Julia olefination)

Olefination reactions are fundamental for the formation of carbon-carbon double bonds, which are present in the structure of this compound. The Julia olefination, including its variants like the Julia-Kocienski olefination, is a well-established method for synthesizing alkenes from the reaction of sulfones with aldehydes or ketones. alfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction sequence typically involves the addition of a sulfonyl-stabilized carbanion to a carbonyl compound, followed by elimination to form the alkene. organic-chemistry.orgwikipedia.org The Julia olefination reaction has been effectively employed as a key step in the total synthesis of this compound. jlu.edu.cnjlu.edu.cn

General Synthetic Protocols for Analog Generation

The development of synthetic protocols for generating analogues of this compound is vital for exploring structure-activity relationships and identifying compounds with potentially enhanced biological properties.

Biological Activities and Molecular Mechanisms of Penasulfate a

α-Glucosidase Inhibitory Profile

Penasulfate A has been identified as a new α-glucosidase inhibitor nih.govacs.orgfigshare.com. α-Glucosidases are enzymes that play a crucial role in the digestion of carbohydrates, and their inhibition can help regulate blood glucose levels nih.govwikipedia.org.

In Vitro Potency and Comparative Analysis with Reference Inhibitors (e.g., Acarbose)

In vitro studies have evaluated the potency of this compound in inhibiting α-glucosidase activity. Comparative analyses are often conducted using established inhibitors like acarbose (B1664774) acs.orgresearchgate.net. Research indicates that this compound can exhibit significant inhibitory activity against α-glucosidase researchgate.net. For example, some studies on related compounds or derivatives have shown IC₅₀ values in the micromolar range, with some demonstrating more potent activity than acarbose researchgate.netacs.org. A study on proposed this compound derivatives showed significant activity against α-glucosidase with IC₅₀ values as low as 13.2 µg/ml, compared to acarbose with an IC₅₀ of 34.5 µg/ml in that specific study researchgate.net. Another study on different derivatives showed IC₅₀ values ranging from 5.32 ± 0.17 to 150.13 ± 0.62 μM, with many being more potent than acarbose (IC₅₀ = 873.34 ± 1.67 μM) researchgate.net.

Table 1: Comparative α-Glucosidase Inhibitory Activity (Example Data from Literature)

| Compound | IC₅₀ (µg/ml) | IC₅₀ (µM) | Reference Inhibitor (Acarbose) IC₅₀ (µg/ml or µM) |

| This compound | Data varies | Data varies | Data varies |

| Proposed Derivative 1a | 14.8 | - | 34.5 µg/ml researchgate.net |

| Proposed Derivative 1d | 13.2 | - | 34.5 µg/ml researchgate.net |

| 2,3-dihydro-1,5-benzothiazepine derivative 2B | - | 2.62 ± 0.16 | 37.38 ± 1.37 μM acs.org |

| 2,3-dihydro-1,5-benzothiazepine derivative 3B | - | 3.03 ± 0.32 | 37.38 ± 1.37 μM acs.org |

Note: IC₅₀ values can vary depending on the specific assay conditions and enzyme source used in different studies.

Enzyme Kinetic Studies (e.g., Competitive Inhibition Mechanism)

Enzyme kinetic studies provide insights into the mechanism by which an inhibitor interacts with an enzyme washington.edugonzaga.edu. For α-glucosidase inhibitors, understanding the kinetic profile helps determine if the inhibitor competes with the substrate for the active site washington.edumicrobenotes.com. Studies on this compound and related α-glucosidase inhibitors have investigated their kinetic mechanisms researchgate.netacs.org. Some studies on structurally related compounds have indicated a competitive inhibition mechanism against α-glucosidase researchgate.netacs.org. Competitive inhibitors typically bind to the free enzyme at the active site, preventing substrate binding gonzaga.edumicrobenotes.com. This type of inhibition can often be overcome by increasing the substrate concentration washington.edumicrobenotes.com.

Specificity Towards Different Glucosidase Subtypes

α-Glucosidases represent a family of enzymes with varying substrate specificities nih.gov. Investigating the specificity of this compound towards different glucosidase subtypes is important for understanding its potential therapeutic profile and minimizing off-target effects nih.gov. While general α-glucosidase inhibition is reported, detailed studies on the specific subtypes inhibited by this compound would provide a more comprehensive understanding of its mechanism of action wikipedia.orgnih.gov. Acarbose, for instance, is known to inhibit various α-glucosidases, including sucrase, maltase, and isomaltase, with differing potencies nih.gov.

In Vitro Cellular Activities

Beyond its α-glucosidase inhibitory effects, this compound has also been investigated for its effects on various cell lines, particularly human cancer cells acs.orgjlu.edu.cnnih.govnih.gov.

Inhibition of Select Human Cancer Cell Lines (In Vitro and In Silico Studies)

This compound has been identified as a dual inhibitor, showing activity against both α-glucosidase and human cancer cell lines jlu.edu.cn. In vitro studies have explored its cytotoxic or antiproliferative effects on select cancer cell lines acs.orgjlu.edu.cnresearchgate.netnih.govmdpi.com. These studies often involve treating cancer cells with varying concentrations of this compound and measuring cell viability or proliferation nih.govmdpi.com. In silico studies, using computational methods, can complement in vitro findings by predicting potential interactions with biological targets and assessing the likelihood of activity against cancer cells researchgate.netnih.gov. Research suggests that this compound and its derivatives can inhibit the growth of certain human cancer cell lines acs.orgjlu.edu.cnresearchgate.net.

Proposed Cellular Pathways Affected (e.g., apoptosis, cell cycle arrest for related compounds, contextually linked to dual inhibition)

The mechanisms by which this compound inhibits cancer cell growth are an area of investigation acs.orgnih.gov. While specific detailed pathways for this compound may require further elucidation, studies on related compounds and the known mechanisms of action of other inhibitors with dual activities can provide context acs.orgnih.gov. Inhibition of α-glucosidases can impact cellular processes, and some α-glucosidase inhibitors have been linked to effects on pathways such as apoptosis and cell cycle regulation nih.govnih.govnih.govfluorofinder.commicrobenotes.com. Apoptosis, or programmed cell death, and cell cycle arrest are crucial mechanisms for controlling cell proliferation, and their dysregulation is a hallmark of cancer nih.govnih.govfluorofinder.com. While a direct link between this compound's dual inhibition and specific cellular pathways like apoptosis or cell cycle arrest requires dedicated research, the observed inhibition of cancer cell lines suggests potential modulation of these or other critical cellular processes acs.orgnih.gov.

Computational and Molecular Interaction Studies

Computational methods, including molecular docking and in silico modeling, have been employed to investigate the potential biological activities and underlying molecular mechanisms of this compound and its derivatives. These studies provide valuable insights into how the compound might interact with biological targets, such as enzymes.

Molecular Docking Analysis with Enzyme Active Sites (e.g., PDB ID 3AJ7 for α-glucosidase)

Molecular docking studies have been a key approach in understanding the interaction of this compound and its analogues with enzyme active sites, notably α-glucosidase. Research has utilized molecular docking to elucidate the binding interactions of active analogues with various sites of the α-glucosidase enzyme, including studies referencing the protein data bank (PDB) ID 3AJ7 researchgate.netacs.orgacs.orgjyi.orgnih.govresearchgate.net. PDB ID 3AJ7 corresponds to isomaltase from Saccharomyces cerevisiae, a commonly used model for α-glucosidase in docking studies jyi.orgnih.gov. These analyses aim to predict the preferred binding orientations and affinities of the compounds within the enzyme's active pocket, thereby providing a molecular basis for their inhibitory activity researchgate.net.

In Silico Modeling for Activity Prediction and Mechanism Elucidation

In addition to molecular docking, in silico modeling techniques, such as quantitative structure-activity relationship (QSAR) studies, have been applied to this compound and its derivatives. QSAR studies are performed based on biological assay data, such as α-glucosidase inhibitory activity researchgate.netacs.orgacs.org. These studies seek to establish a correlation between the chemical structures of the compounds and their observed biological activities researchgate.netacs.orgacs.org. For instance, a correlation coefficient (r) of 0.9553 has been reported in QSAR studies involving derivatives, indicating a good correlation between the structures and selected properties related to α-glucosidase inhibition researchgate.netacs.orgacs.org. This correlation between experimental and theoretical results supports the use of these computational methods for predicting the activity of related compounds and gaining insights into the structural features crucial for their biological effects researchgate.netacs.orgacs.org. In silico studies, in general, provide a better understanding of various pharmacological properties and can assist in the preliminary evaluation of compounds during the drug discovery process nih.gov.

Structure Activity Relationship Sar Studies of Penasulfate a Analogues

Influence of Sulfate (B86663) Moieties on Bioactivity

The presence of sulfate groups is a notable feature of penasulfate A and related marine natural products with α-glucosidase inhibitory activity, such as the schulzeines and penarolide sulfates. nih.govwaseda.jppageplace.dehbni.ac.in Studies on related compounds like schulzeines have indicated that while the sulfate groups are important for activity, they may not be solely responsible for the inhibitory effect, as desulfated analogues showed diminished, but still present, activity. waseda.jp This suggests that the sulfate moieties in this compound likely play a significant role in enhancing its bioactivity, possibly through interactions with specific residues in the enzyme's binding site, such as strong noncovalent binding to arginine residues, as observed with other sulfated inhibitors. ncl.res.in The O-sulfated fatty acid segment found in schulzeines is structurally related to penasulfate, further highlighting the potential importance of this motif. hbni.ac.in

Below is a representation of the inhibitory activity of this compound:

| Compound | Target Enzyme | IC50 Value | Source Organism |

| This compound | α-Glucosidase | 3.5 mg/mL nih.govpageplace.de | Penares sp. |

Hypothesized Biosynthetic Pathways and Origin of Penasulfate a

Considerations for Biosynthesis in Marine Organisms

Marine organisms, particularly invertebrates like sponges, are prolific sources of structurally diverse secondary metabolites, including compounds like penasulfate A nih.govnih.gov. The biosynthesis of many of these compounds in marine invertebrates is often attributed, at least in part, to symbiotic microorganisms such as bacteria, fungi, and cyanobacteria that live within the host tissues. These microbial symbionts possess the genetic machinery for producing complex molecules that may serve various ecological roles, such as defense against predators or competitors nih.gov. Given that this compound was isolated from a Penares sponge, it is plausible that its biosynthesis is carried out by the sponge itself or, more likely, by associated microorganisms living in symbiosis with the sponge. This symbiotic relationship is a common theme in the production of many marine natural products. The marine environment presents unique challenges and opportunities that drive the evolution of diverse biosynthetic pathways in its inhabitants.

Putative Precursors and Enzymatic Transformations

The structure of this compound, consisting of a pipecolic acid derivative and a sulfated fatty acid, suggests that its biosynthesis likely involves the convergence of different metabolic pathways. Pipecolic acid is a non-proteinogenic amino acid that can be derived from lysine. Fatty acids are synthesized through fatty acid synthase (FAS) pathways. The sulfation moiety is a notable feature of this compound. Sulfation in marine organisms is carried out by sulfotransferases (SULTs), enzymes that catalyze the transfer of a sulfo group from a donor molecule, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule. While the specific enzymes and steps involved in the formation of the sulfated fatty acid and its subsequent acylation to the pipecolic acid moiety in this compound are not explicitly detailed in the provided sources, general enzymatic transformations such as fatty acid elongation, desaturation, amidation or esterification (for linking the fatty acid to pipecolic acid), and sulfation are likely involved. The scalemic nature of the methyl pipecolate moiety in this compound also hints at potential enzymatic or chemical steps that might lead to a non-racemic mixture during or after its formation. Studies on the total synthesis of this compound or its proposed structure have employed various chemical reactions, which can sometimes provide insights into potential bond formations or transformations that might occur enzymatically in nature, although chemical synthesis does not replicate the biological pathway.

Investigation of Biosynthetic Gene Clusters (General principles of BGC research)

The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites in microorganisms are often clustered together in specific regions of the genome known as biosynthetic gene clusters (BGCs). Investigating these BGCs is a crucial approach to understanding the biosynthesis of natural products. The general principles of BGC research involve several steps. Firstly, genome sequencing of the producing organism or its associated symbionts is performed. Subsequently, bioinformatics tools and algorithms are used to identify potential BGCs within the sequenced genomes by searching for genes encoding characteristic enzymes involved in secondary metabolism, such as polyketide synthases (PKSs), nonribosomal peptide synthetases (NRPSs), terpene cyclases, and tailoring enzymes like sulfotransferases. These tools identify genes located in close proximity that are likely to be functionally related in a biosynthetic pathway. Once potential BGCs are identified, further research can involve genetic manipulation techniques, such as gene knockout or overexpression, to confirm the role of a specific BGC in producing the target compound. Heterologous expression, where a BGC is transferred and expressed in a more genetically tractable host organism, is another powerful technique for confirming the function of a BGC and producing the natural product in larger quantities. Metabolomic analysis is often coupled with genomic studies to correlate the presence of specific compounds with identified BGCs. While these general principles are applicable to studying the biosynthesis of marine natural products, including those from sponges, specific research detailing the identification and characterization of a BGC for this compound was not found in the provided search results.

Advanced Analytical Methodologies for Research on Penasulfate a

Spectroscopic Techniques for Structural Confirmation and Analysis

Spectroscopic methods are fundamental in the structural elucidation and confirmation of Penasulfate A. They provide insights into the molecular composition, bonding, and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework and the functional groups present. Analysis of ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, is essential for assigning atoms and understanding connectivity within the molecule. For instance, studies on the synthesis of this compound have reported spectroscopic and analytical data, including ¹H and ¹³C NMR data, which were compared to those of the natural product researchgate.net. Minor differences in ¹H and ¹³C NMR data at specific carbons (C-14 and C-15) were observed between synthetic and natural this compound, potentially due to rotameric conformers of a secondary amide group in the synthetic product researchgate.net. This highlights the sensitivity of NMR to subtle structural variations. Copies of NMR spectra, including DEPT 135, COSY, and others, are often provided in research detailing the synthesis and characterization of related compounds acs.org.

Mass Spectrometry Techniques

Mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elemental composition of this compound, as well as providing information about its fragmentation patterns, which aids in structural confirmation. MS measures the mass-to-charge ratio (m/z) of ions derived from the molecule scripps.edunih.gov. For larger molecules like peptides and potentially complex lipids such as this compound, techniques like electrospray ionization (ESI) are commonly used to generate gas-phase ions from a liquid solution scripps.edularancelab.com. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can confirm the molecular formula researchgate.net. Tandem mass spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragments, providing detailed structural information larancelab.comwikipedia.org. This fragmentation data can be used to piece together the structure of the molecule. A mass spectrum can provide molecular mass and even structural information scripps.edu.

Chiroptical Methods (e.g., Circular Dichroism)

Chromatographic Methods for Purification and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from natural sources or synthesis mixtures. These methods separate components based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in complex mixtures drawellanalytical.com. HPLC is crucial for purifying this compound from crude extracts or reaction mixtures to obtain a pure sample for further analysis and biological testing escholarship.orgsepscience.com. Reversed-phase HPLC is a common mode used for the purification of oligonucleotides and similar polar molecules, separating them based on hydrophobicity sepscience.comthermofisher.com. The separation and resolution in reversed-phase HPLC are influenced by factors such as the type and concentration of the buffer, temperature, and stationary phase modifications elementlabsolutions.com. Analytical HPLC is used to confirm the purity of isolated fractions and assess the presence of impurities sepscience.com. HPLC can be coupled with mass spectrometry (LC-MS) to provide both separation and molecular weight information simultaneously nih.gov. An HPLC chromatogram can show the separation of different components in a sample escholarship.org.

Method Development for Biological Activity Assessment

Assessing the biological activity of this compound requires the development of specific methods and assays. These methods aim to determine how this compound interacts with biological systems and to quantify its effects. Research methodology for biological activity assessment often involves in vitro or in vivo studies, depending on the nature of the hypothesized activity mlsu.ac.innih.gov. Method development in this area includes designing appropriate experimental setups, selecting relevant biological targets or pathways, and establishing reliable and sensitive detection methods to measure the compound's effects. While the specific biological activities of this compound are mentioned in PubChem, the search results did not provide detailed methodologies used for their assessment nih.gov. However, general approaches for assessing biological activity include various bioassays and potentially in silico methods like QSAR analysis, although the latter is more predictive nih.govnih.gov. The development of robust analytical methods is critical for accurately quantifying this compound in biological matrices and correlating its concentration with observed biological effects.

Future Research Trajectories and Applications in Chemical Biology

Deeper Elucidation of Molecular Interaction Mechanisms

Understanding how penasulfate A exerts its biological effects at the molecular level is crucial for its development. Research has indicated its activity as a dual inhibitor of α-glucosidase and human cancer cells jlu.edu.cnresearchgate.netdntb.gov.ua. Future studies will delve deeper into the precise mechanisms of these inhibitions. This includes detailed biochemical and biophysical studies to determine binding affinities, kinetics, and the exact interaction sites on target enzymes and cellular components. Molecular docking studies have already been employed to predict possible binding modes of this compound derivatives with enzyme active pockets, providing a starting point for these investigations researchgate.net. Advanced techniques such as X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information of this compound in complex with its targets. Furthermore, cellular assays will be essential to understand the downstream effects of these interactions within the complex cellular environment.

Exploration of Broader Biological Targets and Pathways

While this compound has been identified as an inhibitor of α-glucosidase and active against certain cancer cell lines, its full spectrum of biological targets and affected pathways remains to be explored jlu.edu.cnresearchgate.netdntb.gov.ua. Future research will involve systematic screening approaches to identify additional proteins or pathways modulated by this compound. This could include phenotypic screens in various cell lines or model organisms, as well as target identification techniques such as activity-based protein profiling or pull-down assays coupled with mass spectrometry. Given its reported activities, potential areas of exploration could include other metabolic enzymes, signaling pathways involved in cell proliferation or survival, and targets relevant to other diseases where α-glucosidase inhibition or cytotoxicity is beneficial jlu.edu.cnresearchgate.netdntb.gov.ua59.75.36.

Role as a Chemical Probe for Enzyme Function Studies

High-quality small molecules like this compound can serve as valuable chemical probes to study enzyme function and biological processes in living systems rsc.orgnih.gov. Future research can leverage this compound as a tool to investigate the roles of α-glucosidase and other identified targets in various cellular contexts. By using this compound to selectively perturb the activity of these targets, researchers can gain insights into their physiological functions, their involvement in disease states, and their interactions with other biological molecules. This involves using this compound in cellular assays, in vivo studies, and potentially in conjunction with imaging techniques to visualize its distribution and interaction with targets within cells or tissues. The development of inactive analogues as negative controls is essential for validating the specificity of this compound as a chemical probe nih.gov.

常见问题

Q. What synthetic strategies are employed in the total synthesis of Penasulfate A?

The total synthesis of this compound utilizes a convergent approach combining olefin cross-metathesis and Suzuki cross-coupling reactions to assemble its carbon skeleton. Key intermediates are derived from chiral pool sources such as L-arabinose and D-arabinose , ensuring stereochemical fidelity. For example, the methyl-D-pipecolate moiety is synthesized from optically pure precursors to avoid epimerization, while the diol segment is constructed using arabinose-derived building blocks .

Q. How is the stereochemistry of this compound validated during synthesis?

Stereochemical assignments rely on Mosher’s ester analysis and electronic circular dichroism (ECD) . For instance, mono-Mosher’s esters were prepared to resolve ambiguities in the absolute configuration of C-14/C-15, though challenges arose due to structural symmetry in the disulfate chain. ECD spectroscopy confirmed the anti configuration of the diol segment, but discrepancies in NMR data prompted re-evaluation of the original stereochemical assignments .

Q. What spectroscopic techniques are critical for characterizing this compound?

1H/13C NMR, HRMS, and specific rotation are central to structural validation. Synthetic this compound showed minor deviations in NMR signals at C-14 (81.84 ppm) and C-15 compared to the natural product, attributed to rotameric conformers rather than epimerization. Specific rotation values ([α]D +10 for natural vs. +18.8 for synthetic) further highlighted subtle structural differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data between synthetic and natural this compound?

Discrepancies in C-14/C-15 NMR shifts suggest potential stereochemical inversion (14S,15R vs. 14R,15S). To address this, synthesize the 14S,15R diastereomer and compare its NMR profile with the natural product. This approach isolates stereochemical variables and clarifies whether the original assignment was erroneous. Computational modeling of rotamer populations may also explain minor signal splitting .

Q. What experimental designs are recommended to confirm absolute configurations in complex polyols?

A multi-technique workflow is essential:

- Mosher’s ester derivatization with MS-guided positional assignments.

- ECD spectroscopy to validate anti/syn configurations.

- Comparative synthesis of diastereomers for NMR benchmarking. For this compound, this revealed that the original Mosher’s ester analysis might have misassigned positions due to structural symmetry, necessitating iterative synthesis and spectroscopic cross-validation .

Q. How do stereochemical inversions impact the biological activity of this compound analogues?

Preliminary data suggest that C-14/C-15 stereochemistry influences sulfate group orientation, which may alter receptor binding. Researchers should synthesize diastereomers (e.g., 14S,15R vs. 14R,15S) and evaluate their activity in bioassays. This requires modular synthetic routes, such as using Grubbs II-catalyzed cross-metathesis , to efficiently produce analogues .

Q. What strategies mitigate challenges in synthesizing labile sulfated intermediates?

- Use low-temperature Swern oxidations to prevent sulfate degradation.

- Employ Takai olefination for stereocontrolled vinyl iodide formation.

- Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to stabilize sulfated intermediates during cross-coupling steps .

Methodological Considerations

Designing a Research Plan for this compound Analogues

| Component | Guidance |

|---|---|

| Objective | Investigate structure-activity relationships (SAR) of C-14/C-15 diastereomers. |

| Synthesis | Use L/D-arabinose to generate stereodivergent intermediates. |

| Characterization | Combine NMR, HRMS, and ECD for stereochemical analysis. |

| Biological Assays | Screen analogues against relevant targets (e.g., marine toxin receptors). |

This framework ensures systematic exploration of synthetic and biological variables .

Addressing Epimerization vs. Rotameric Effects in NMR Analysis

Minor NMR signal doubling in synthetic this compound was attributed to rotameric conformers of the secondary amide, not epimerization. To confirm:

- Perform variable-temperature NMR to observe signal coalescence.

- Compare DEPT-135/HSQC spectra across synthetic batches.

- Synthesize epimerized controls (e.g., L-pipecolate-containing analogues) for direct comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。